5-Benzoyloxy-2-bromo-4-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzoyloxy-2-bromo-4-methoxybenzoic acid is an organic compound with the molecular formula C15H13BrO4 and a molecular weight of 337.17 g/mol . This compound is known for its applications in the synthesis of more complex pharmaceutical and biologically active compounds . It is characterized by its white to light yellow powder or crystal form and has a melting point of 193-197°C .
Preparation Methods
The synthesis of 5-Benzoyloxy-2-bromo-4-methoxybenzoic acid involves several steps. One common method includes the bromination of 4-methoxybenzoic acid followed by benzoylation. The reaction conditions typically involve the use of bromine and a suitable solvent such as chloroform or DMSO . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Benzoyloxy-2-bromo-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
This compound has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Benzoyloxy-2-bromo-4-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of divalent metal transporter 1 (DMT1), which plays a crucial role in metal ion transport within biological systems . The compound’s benzoyloxy and methoxy groups contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
5-Benzoyloxy-2-bromo-4-methoxybenzoic acid can be compared with similar compounds such as:
2-Bromo-5-methoxybenzoic acid: This compound shares a similar structure but lacks the benzoyloxy group, which affects its reactivity and applications.
5-Benzyloxy-2-bromo-4-methoxybenzoic acid: This compound is another close analog with similar applications in pharmaceutical synthesis.
The uniqueness of this compound lies in its specific functional groups that enhance its utility in various chemical and biological applications.
Properties
Molecular Formula |
C15H11BrO5 |
---|---|
Molecular Weight |
351.15 g/mol |
IUPAC Name |
5-benzoyloxy-2-bromo-4-methoxybenzoic acid |
InChI |
InChI=1S/C15H11BrO5/c1-20-12-8-11(16)10(14(17)18)7-13(12)21-15(19)9-5-3-2-4-6-9/h2-8H,1H3,(H,17,18) |
InChI Key |
APVXTXUZPUMHJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C(=O)O)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.